Zopolrestat - 110703-94-1

Zopolrestat

Catalog Number: EVT-406294
CAS Number: 110703-94-1
Molecular Formula: C19H12F3N3O3S
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid) [] is a potent, selective, and orally active aldose reductase inhibitor (ARI) [, ]. Initially developed by Pfizer for the treatment of diabetic complications [, ], Zopolrestat has been extensively studied for its potential role in mitigating the detrimental effects of hyperglycemia, particularly via the polyol pathway [, , , ]. It exhibits a strong affinity for the benzothiazole binding site on aldose reductase [, ].

Synthesis Analysis

Zopolrestat is synthesized through a multi-step process involving the construction of the benzothiazole and phthalazine moieties [, ]. A key intermediate, 3-(ethoxycarbonylmethylene)phthalide, is reacted with hydrazine to form ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate []. Subsequent steps involve hydroxymethylation, bromination, and substitution with N,N-dimethylsulfamoylpiperazine to ultimately yield Zopolrestat [, ]. Efficient methods for benzothiazole construction are crucial for its synthesis [].

Molecular Structure Analysis

The crystal structure of Zopolrestat bound to human aldose reductase reveals key structural features contributing to its potency [, ]. The benzothiazole moiety fits snugly within the enzyme's hydrophobic active site pocket, inducing a hinge-flap motion of two peptide segments that enclose the pocket []. Zopolrestat forms extensive contacts with active site residues, NADPH, and water molecules, contributing to its strong binding affinity [, ].

Mechanism of Action

Zopolrestat acts as a potent and selective inhibitor of aldose reductase, the first enzyme in the polyol pathway [, , , , , ]. By inhibiting aldose reductase, Zopolrestat reduces the conversion of glucose to sorbitol, thus mitigating osmotic stress and potential downstream effects associated with hyperglycemia [, , , ]. It binds preferentially to the enzyme/NADP+ complex, consistent with its non-competitive inhibition pattern []. Recent research suggests that Zopolrestat's mechanism may extend beyond simple polyol pathway inhibition, potentially influencing cellular signaling pathways involving lipid peroxidation products [, ].

Physical and Chemical Properties Analysis

Zopolrestat is a carboxylic acid with a pKa of 5.46 []. It exhibits concentration-dependent binding to plasma proteins, exceeding 99% binding at therapeutic concentrations [, ]. Its solubility is influenced by pH, with increased solubility under alkaline conditions []. Zopolrestat demonstrates favorable pharmacokinetic properties, including a long plasma half-life of approximately 30 hours in humans [, ].

Applications
  • Diabetic Complications: Zopolrestat has been extensively studied in animal models for its potential to prevent or ameliorate diabetic complications such as neuropathy, nephropathy, retinopathy, and cataract formation [, , , , , ].
  • Cardiovascular Disease: Studies have investigated the potential cardioprotective effects of Zopolrestat in both diabetic and non-diabetic models, suggesting a role in reducing ischemic injury [, , ].
  • Metabolic Syndrome: Research indicates that Zopolrestat may alleviate hypertension and insulin resistance associated with metabolic syndrome, potentially by restoring endothelial function [, ].
  • Endothelial Dysfunction: Zopolrestat has been shown to restore endothelial cell function in diabetic models, suggesting a potential therapeutic avenue for vascular complications [, ].
  • Inflammatory Conditions: Studies have explored the anti-inflammatory properties of Zopolrestat, particularly in relation to uveitis and endotoxin-induced inflammation [].
Future Directions
  • Elucidating its role in cellular signaling pathways: Recent studies suggest a broader role for Zopolrestat in regulating cellular signaling events beyond polyol pathway inhibition, particularly in relation to lipid peroxidation products and inflammatory mediators [, ].
  • Developing combination therapies: Exploring the potential synergy between Zopolrestat and other therapeutic agents, particularly those targeting vascular dysfunction and inflammation, may yield improved treatment strategies [].
  • Investigating its potential applications in other disease states: Given its anti-inflammatory and antioxidant properties, Zopolrestat may hold promise for therapeutic intervention in other conditions beyond diabetic complications, such as neurodegenerative diseases and cancer [].

3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acid (Compound 207)

Compound Description: This compound represents the parent structure of a novel series of 3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acids, which were designed as potential aldose reductase inhibitors (ARIs). It demonstrated potent inhibition of human placental aldose reductase (IC50 = 1.9 x 10-8 M) and oral activity in reducing sorbitol accumulation in rat sciatic nerve [].

Relevance: This compound is a direct precursor to Zopolrestat and shares a similar structure, particularly the benzothiazole moiety. This structural similarity suggests that the benzothiazole group is crucial for binding to the aldose reductase enzyme. Zopolrestat was developed through further optimization of this parent structure, leading to enhanced potency both in vitro and in vivo [].

Sorbinil

Compound Description: Sorbinil is a spirohydantoin-type aldose reductase inhibitor (ARI) []. It has been investigated for its effects on lens myo-inositol influx and its ability to prevent diabetic complications [, , ].

Relevance: Sorbinil serves as a key comparative compound to Zopolrestat in various studies. These two inhibitors, while both targeting aldose reductase, belong to distinct structural classes, highlighting the diversity in potential ARI scaffolds. Studies comparing their effects help elucidate the structure-activity relationships within this drug class and reveal insights into potential binding mechanisms [, , , ].

CP-166,572

Compound Description: CP-166,572 is a specific inhibitor of sorbitol dehydrogenase (SDH), the second enzyme in the polyol pathway [].

Relevance: While Zopolrestat targets aldose reductase (the first enzyme in the polyol pathway), CP-166,572 targets SDH, making it a valuable tool for dissecting the individual contributions of these enzymes to the pathogenesis of diabetic complications. The use of both inhibitors in conjunction allows for a more comprehensive understanding of the polyol pathway's role in disease progression and highlights the potential for dual inhibition strategies [].

Alrestatin

Compound Description: Alrestatin is an aldose reductase inhibitor (ARI) [].

Relevance: Alrestatin, similar to Zopolrestat, targets aldose reductase, but its binding mechanism and structure differ significantly. Studying its interactions with various enzyme mutants helps define the specific amino acid residues crucial for inhibitor binding and highlights the complexities of designing effective ARIs [].

Tolrestat

Compound Description: Tolrestat is a carboxylic acid derivative aldose reductase inhibitor (ARI) [, ].

Relevance: Tolrestat serves as another comparative ARI in studies investigating the inhibitor-binding site of aldose reductase. Examining the inhibitory activity of Tolrestat alongside Zopolrestat with various mutant aldose reductase enzymes provides insights into the structural features essential for potent binding and informs the design of more effective inhibitors [, ].

FK366

Compound Description: FK366 is a commercially developed aldose reductase inhibitor (ARI) [].

Relevance: FK366 is another commercially developed ARI that, along with Zopolrestat, belongs to the group of inhibitors possessing flexible double aromatic ring systems. This structural feature is suggested to contribute to their potent inhibitory activity by allowing interactions with multiple hydrophobic sites within the aldose reductase enzyme [].

AL1576

Compound Description: AL1576 is a commercially developed aldose reductase inhibitor (ARI) [].

Relevance: AL1576 belongs to the commercially developed ARIs with a single aromatic ring system, showing reduced inhibitory activity compared to those with double aromatic ring systems, like Zopolrestat. This difference suggests that the additional ring system in compounds like Zopolrestat may enhance binding affinity through interactions with additional hydrophobic sites on the aldose reductase enzyme [].

Ponalrestat

Compound Description: Ponalrestat is a carboxylic acid derivative aldose reductase inhibitor (ARI) [, ].

Relevance: Ponalrestat, like Zopolrestat, belongs to the group of ARIs possessing flexible double aromatic ring systems, suggesting a shared mechanism for potent inhibition through interactions with multiple hydrophobic sites within the aldose reductase enzyme. Comparing their structures and activities provides valuable information for designing more effective inhibitors [, ].

Ferulic Acid

Compound Description: Ferulic acid is a naturally occurring phenolic compound with aldose reductase inhibitory activity [, ].

Relevance: Ferulic acid, alongside Zopolrestat, highlights the potential of natural compounds as aldose reductase inhibitors. Comparing their effects in preclinical models of diabetic complications provides insights into the therapeutic potential of naturally derived ARIs and expands the scope of drug discovery efforts [, ].

CP-744809

Compound Description: CP-744809 is a highly selective, orally available small molecule inhibitor of aldose reductase, showcasing efficacy in an experimental model of diabetic retinopathy [].

Relevance: CP-744809, similar to Zopolrestat, represents a highly potent and selective aldose reductase inhibitor with promising therapeutic potential. This compound demonstrates the continued interest in developing novel ARIs with improved efficacy and safety profiles for treating diabetic complications [].

3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1- phthalazineacetic acid (Compound 124)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) from a series of benzoxazole-derived analogues, designed as potential surrogates for the benzothiazole side chain found in Zopolrestat [].

Relevance: This compound belongs to a series exploring alternative heterocyclic side chains to the benzothiazole present in Zopolrestat. Its potent inhibitory activity (IC50 = 3.2 x 10-9 M) suggests that the benzoxazole group can effectively replace benzothiazole, offering valuable insights for developing structurally diverse ARIs [].

3,4-Dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4- oxadiazol-5-yl]methyl]-1-phthalazineacetic acid (Compound 139)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) featuring a 1,2,4-oxadiazole side chain, developed as part of an effort to identify effective surrogates for the benzothiazole moiety in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 less than 1.0 x 10-8 M), demonstrates the viability of using aryl[1,2,4]oxadiazole as a replacement for the benzothiazole side chain in Zopolrestat. This discovery expands the structural diversity of potential ARIs and provides valuable insights for designing novel inhibitors [].

3-[2-[[3-(Trifluoromethyl)phenyl]amino]-2-thioxoethyl]-3,4-dihydro - 4-oxo-1-phthalazineacetic acid (Compound 195)

Compound Description: This compound incorporates a thioanilide side chain as a potential surrogate for the benzothiazole group present in Zopolrestat [].

Relevance: While highly potent in vitro (IC50 = 5.2 x 10-8 M), this compound lacked oral activity at the tested dose, emphasizing the importance of the benzothiazole moiety for both potency and in vivo efficacy. This finding underscores the complexities of structure-activity relationships in ARI design and highlights the need for careful optimization when exploring alternative side chains [].

1-[(5,7-Difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (Compound 62)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) that utilizes an indazole ring system as a replacement for the oxophthalazineacetic acid moiety found in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 30 nM), demonstrates the feasibility of replacing the oxophthalazineacetic acid core of Zopolrestat with alternative heterocycles while retaining potent inhibitory activity. This finding opens up avenues for exploring structurally diverse ARIs [].

[6-[[5-(Trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid (Compound 70)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) that incorporates a pyridopyridazinone ring system as a substitute for the oxophthalazineacetic acid core in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 2.1 nM), highlights the possibility of replacing the oxophthalazineacetic acid core of Zopolrestat with other heterocyclic systems while retaining significant inhibitory activity. This finding suggests the importance of the benzothiazole side chain for binding and emphasizes the potential for structural diversity in designing novel ARIs [].

3,4-Dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (Compound 79)

Compound Description: This compound is a potent, orally active aldose reductase inhibitor (ARI) that uses a pyridazinone ring system as a replacement for the oxophthalazineacetic acid core found in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 5 nM) and oral efficacy, demonstrates that the oxophthalazineacetic acid core of Zopolrestat can be effectively replaced with other heterocyclic systems while maintaining potent inhibitory activity. This finding broadens the possibilities for designing structurally diverse ARIs [].

3,4-Dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (Compound 82)

Compound Description: This compound is a potent, orally active aldose reductase inhibitor (ARI) that employs a pyridazinone ring system as a substitute for the oxophthalazineacetic acid core found in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 52.2 nM) and oral efficacy, further supports the feasibility of replacing the oxophthalazineacetic acid core of Zopolrestat with alternative heterocyclic systems without compromising potent inhibitory activity. This finding highlights the potential for structural diversity in designing novel ARIs [].

2-[(4-Bromo-2-fluorophenyl)methyl]-6- fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone (Compound 41)

Compound Description: This compound represents a novel spirosuccinimide aldose reductase inhibitor (ARI) derived from the isoquinoline-1,3-dione framework. It exhibited exceptional oral potency in animal models of diabetic complications [].

Relevance: This compound, although structurally distinct from Zopolrestat, highlights the ongoing search for potent and orally active ARIs for treating diabetic complications. The discovery and development of such diverse ARIs emphasize the importance of continued research in this field [].

[2,4-Bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (Compound 75)

Compound Description: This substituted pyrrol-1-ylacetic acid derivative exhibited potent aldose reductase inhibitory activity and the ability to prevent the nonenzymatic modification of proteins from monosaccharides [].

Relevance: This compound, although structurally distinct from Zopolrestat, showcases the potential for discovering ARIs with additional biological activities relevant to diabetic complications. Its dual activity profile, combining aldose reductase inhibition with antiglycation properties, highlights the possibility of developing multi-target therapeutics for more comprehensive management of diabetic complications [].

6-(2,4-Dichlorophenylsulfonyl)-2H-pyridazin-3-one (Compound 8l)

Compound Description: This compound, a 6-phenylsulfonylpyridazin-2H-3-one derivative, displayed moderate aldose reductase inhibition both in vitro and in vivo [].

Relevance: This compound, though structurally different from Zopolrestat, belongs to a novel series of non-carboxylic acid, non-hydantoin aldose reductase inhibitors. The exploration of such diverse structural classes underscores the ongoing search for potent and selective ARIs with improved safety profiles for treating diabetic complications [].

6-Phenylsulfonylpyridazin-2H-3-one (Compound 8)

Compound Description: This compound, a 6-phenylsulfonylpyridazin-2H-3-one derivative, showed modest inhibition of aldose reductase both in vitro and in vivo [].

Relevance: This compound, though structurally different from Zopolrestat, represents an early lead compound in the development of a novel series of non-carboxylic acid, non-hydantoin aldose reductase inhibitors. This discovery highlights the continuous efforts in identifying structurally diverse ARIs with potentially improved safety and efficacy profiles [].

Properties

CAS Number

110703-94-1

Product Name

Zopolrestat

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid

Molecular Formula

C19H12F3N3O3S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)

InChI Key

BCSVCWVQNOXFGL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Synonyms

3,4-dihydro-4-oxo-3-((5-(trifluoromethyl)-2-benzothiazolyl)methyl)-1-phthalazine-acetic acid
CP 73850
CP-73850
zopolrestat

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.